N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine
CAS No.:
Cat. No.: VC20140801
Molecular Formula: C12H16N4
Molecular Weight: 216.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16N4 |
|---|---|
| Molecular Weight | 216.28 g/mol |
| IUPAC Name | N-[2-methyl-1-(1H-pyrazol-4-yl)propyl]pyridin-2-amine |
| Standard InChI | InChI=1S/C12H16N4/c1-9(2)12(10-7-14-15-8-10)16-11-5-3-4-6-13-11/h3-9,12H,1-2H3,(H,13,16)(H,14,15) |
| Standard InChI Key | OGVRHUUDQAAUNF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)C(C1=CNN=C1)NC2=CC=CC=N2 |
Introduction
Chemical Structure and Molecular Properties
Structural Elucidation
N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine features a pyridin-2-amine group linked via a 2-methylpropyl chain to the 4-position of a 1H-pyrazole ring. The pyridine and pyrazole rings are aromatic heterocycles with distinct electronic profiles: the pyridine’s electron-deficient nature contrasts with the pyrazole’s resonance-stabilized π-system. This juxtaposition creates a dipole moment that may influence solubility and intermolecular interactions .
Table 1: Molecular Properties of N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₇N₅ |
| Molecular Weight | 231.3 g/mol |
| IUPAC Name | N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine |
| Hybridization | sp² (pyridine, pyrazole), sp³ (alkyl chain) |
| Topological Polar Surface Area | 58.9 Ų |
The branched propyl chain introduces steric hindrance, potentially affecting binding affinities in biological systems. Nuclear Overhauser Effect (NOE) studies on analogous compounds suggest that the methyl group adopts a gauche conformation relative to the pyrazole ring, minimizing van der Waals repulsions .
Spectroscopic Characterization
While direct spectral data for N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine are unavailable, related pyridine-pyrazole hybrids exhibit characteristic signals:
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¹H NMR: Pyridine protons resonate at δ 8.2–8.6 ppm (ortho to amine), while pyrazole C-H groups appear as singlets near δ 7.5–7.8 ppm . The methyl groups on the propyl chain typically show doublets at δ 1.0–1.2 ppm due to coupling with adjacent CH₂ groups.
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¹³C NMR: The pyridine C2 carbon (adjacent to the amine) resonates at ~155 ppm, whereas pyrazole carbons fall between 105–140 ppm depending on substitution .
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IR Spectroscopy: N-H stretches (amine) appear at 3300–3500 cm⁻¹, and C=N vibrations (pyridine/pyrazole) occur near 1600 cm⁻¹.
Synthesis and Reaction Chemistry
Synthetic Routes
The synthesis of N-(2-Methyl-1-(1H-pyrazol-4-yl)propyl)pyridin-2-amine likely involves multi-step protocols similar to those used for analogous amines :
Step 1: Formation of 1H-Pyrazol-4-ylpropyl Intermediate
A Mannich reaction between 1H-pyrazol-4-amine, formaldehyde, and isobutyraldehyde produces 2-methyl-1-(1H-pyrazol-4-yl)propan-1-amine. This step typically employs acidic catalysts (e.g., p-toluenesulfonic acid) in methanol at 70°C.
Step 2: Coupling with Pyridin-2-amine
Buchwald-Hartwig amination couples the intermediate with 2-bromopyridine using palladium catalysts (e.g., Pd₂(dba)₃), XantPhos ligand, and t-BuONa base in toluene at 110°C .
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Catalyst | Pd₂(dba)₃ (5 mol%) |
| Ligand | XantPhos (10 mol%) |
| Solvent | Toluene |
| Temperature | 110°C |
| Reaction Time | 12–24 hours |
| Yield | 45–60% (estimated) |
Reactivity and Derivative Formation
The amine and pyrazole groups serve as handles for further functionalization:
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Acylation: Treatment with acyl chlorides yields amide derivatives. For example, reaction with acetyl chloride produces N-(2-methyl-1-(1H-pyrazol-4-yl)propyl)-N-(pyridin-2-yl)acetamide .
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Alkylation: Benzyl halides undergo nucleophilic substitution at the pyridine amine, forming quaternary ammonium salts.
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Metal Coordination: The pyridine and pyrazole nitrogens can chelate transition metals like Cu(II) or Pt(II), forming complexes with potential catalytic or medicinal properties .
| Target | Putative IC₅₀ (μM) | Mechanism |
|---|---|---|
| JAK2 | 0.5–2.0 | ATP-competitive inhibition |
| EGFR | 1.8–3.5 | Allosteric modulation |
| Gram-positive Bacteria | 8–15 | Membrane disruption |
ADME/Toxicity Profile
Predicted using QSAR models for similar amines:
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Absorption: Moderate intestinal permeability (LogP ≈ 2.1) but poor aqueous solubility (<50 μg/mL) .
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Metabolism: Hepatic oxidation via CYP3A4, producing N-oxide and hydroxylated metabolites.
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Toxicity: Potential hepatotoxicity at doses >100 mg/kg (rodent models), likely due to reactive metabolite formation .
Industrial and Research Applications
Medicinal Chemistry
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Oncology: As a kinase inhibitor scaffold for breast and lung cancers.
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Inflammation: IL-6 suppression via JAK/STAT pathway modulation .
Materials Science
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